molecular formula C5H9ClN4O B8070537 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride

Cat. No.: B8070537
M. Wt: 176.60 g/mol
InChI Key: CYNCXIRYENDRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride (CAS 2173992-42-0) is a heterocyclic compound of significant interest in pharmaceutical research and drug discovery. It features a fused triazolopyrazine core, a scaffold recognized as an essential building block in organic synthesis for the development of diverse therapeutic agents . The rigid bicyclic framework provides a precise spatial orientation for molecular interactions, making it a valuable template for designing potent bioactive molecules . The presence of a hydroxyl group on the triazole ring offers a versatile site for further chemical derivatization and structure-activity relationship (SAR) studies . As a hydrochloride salt, the compound exhibits enhanced solubility and stability, facilitating its handling and application in various experimental protocols . This compound is primarily investigated as a key intermediate in medicinal chemistry, with potential applications in the synthesis of kinase inhibitors and agents targeting the central nervous system (CNS) . The broader triazolo[4,3-a]pyrazine scaffold has demonstrated a wide spectrum of potential biological activities and is a key template in the development of pharmaceuticals, such as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes . Supplied with high purity, it is suitable for controlled reactions under standard laboratory conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c10-5-8-7-4-3-6-1-2-9(4)5;/h6H,1-3H2,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNCXIRYENDRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Pyrazine Precursors

A widely employed strategy involves the cyclocondensation of hydrazine derivatives with substituted pyrazines. In the patent CN102796104A, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, is synthesized via a three-step process. Adapting this method for the target compound requires substituting trifluoroacetic anhydride with a hydroxyl-introducing reagent.

Procedure :

  • Step 1 : Ethanol and hydrazine hydrate are heated to 58°C, followed by dropwise addition of 2-chloropyrazine. The mixture reacts at 60–61°C for 15 hours, yielding a hydrazine-pyrazine intermediate after pH adjustment and extraction.

  • Step 2 : The intermediate undergoes cyclization with a hydroxyl donor (e.g., hydroxylamine hydrochloride) in chlorobenzene under acidic conditions (methanesulfonic acid, 50°C). This step forms the triazolo ring.

  • Step 3 : Hydrogenation with palladium/carbon (10% wt) in ethanol under 4 bar H₂ pressure reduces the pyrazine ring to a tetrahydro derivative. Final treatment with HCl in ethanol yields the hydrochloride salt.

Key Parameters :

  • Solvent : Ethanol (Step 1), chlorobenzene (Step 2).

  • Catalyst : Pd/C (Step 3).

  • Yield : ~70–80% (estimated from analogous reactions).

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyrazine Core

3-(Trifluoromethyl) Derivatives
  • 7-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS: 887344-13-0)
    • Molecular Formula : C₇H₁₁Cl₂F₃N₄
    • Key Features : A trifluoromethyl (-CF₃) group at position 3 and a methyl group at position 5. The -CF₃ group enhances metabolic stability and lipophilicity compared to the hydroxyl group in the target compound .
    • Applications : Used in medicinal chemistry for kinase inhibition and as a precursor to bioactive molecules .
8-Methyl-3-(Trifluoromethyl) Dihydrochloride
  • Molecular Formula : C₇H₁₁Cl₂F₃N₄
  • Key Features : Similar to the above but with methyl substitution at position 6. The dihydrochloride salt improves crystallinity and stability .
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride
  • IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • SMILES : C1CN2C(=NN=C2C(F)(F)F)CN1.Cl
  • Applications : A key intermediate in synthesizing DPP-4 inhibitors, demonstrating the pharmacological relevance of trifluoromethyl substituents .

Ring System and Functional Group Modifications

{4H,5H,6H,7H-[1,2,3]Triazolo[1,5-a]Pyrazin-3-yl}Methanol Hydrochloride
  • Molecular Formula : C₆H₁₁ClN₄O
  • Key Features: A [1,2,3]triazolo[1,5-a]pyrazine core instead of [1,2,4], with a methanol group at position 3.
8-Chloro-1,2,4-Triazolo[4,3-a]Pyrazin-3-(2H)-one Derivatives
  • Example : 2-Benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one
  • Key Features : A ketone at position 3 and a chloro group at position 7. The electron-withdrawing chlorine atom increases reactivity in cross-coupling reactions .

Pharmacologically Active Analogues

Sitagliptin Intermediate (3-(Trifluoromethyl)-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride)
  • Role : Critical intermediate in sitagliptin synthesis, a DPP-4 inhibitor for type 2 diabetes. The trifluoromethyl group improves binding affinity to the DPP-4 active site .
  • Comparison : Unlike the hydroxyl group in the target compound, -CF₃ provides greater hydrophobic interactions but may reduce solubility .
3-{[(4-Ethenylphenyl)Methyl]Sulfanyl}-7-(3-Methoxyphenyl)-7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazin-8-one

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents CAS Number Key Applications
Target Compound C₆H₁₀ClN₅O -OH (position 3) 95 () DPP-4 inhibitor intermediate
3-(Trifluoromethyl) Analog C₇H₁₁Cl₂F₃N₄ -CF₃ (position 3), -CH₃ (position 8) 887344-13-0 Kinase inhibition
[1,2,3]Triazolo[1,5-a]Pyrazine Derivative C₆H₁₁ClN₄O -CH₂OH (position 3) 1803609-34-8 Structural studies
8-Chloro-3-one Derivative C₁₀H₈ClN₅O -Cl (position 8), =O (position 3) N/A Synthetic intermediate

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • Molecular Formula : C6H8ClF3N4
  • Molecular Weight : 228.6 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo-pyrazine derivatives. For instance:

  • In vitro tests demonstrated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound showed inhibition percentages of up to 94.5% against E. coli and 67.3% against Pseudomonas aeruginosa at concentrations of 50 µg/mL .
CompoundBacterial StrainInhibition Percentage
5H-Pyrazine DerivativeE. coli94.5%
5H-Pyrazine DerivativeP. aeruginosa67.3%

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored through various experimental models:

  • A study indicated that derivatives of triazolo-pyrazines exhibited anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in vitro . These findings suggest a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It may act on various receptors to modulate inflammatory responses and bacterial growth.

Case Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of triazolo-pyrazines was conducted where several derivatives were synthesized and tested:

  • The study found that modifications in the chemical structure significantly influenced antibacterial activity. For example, the introduction of trifluoromethyl groups enhanced the potency against E. coli and Pseudomonas aeruginosa .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of triazolo derivatives:

  • In a controlled experiment using murine models of inflammation, compounds derived from triazolo-pyrazines showed a marked decrease in paw edema and reduced levels of inflammatory markers .

Q & A

Q. What are the foundational synthetic routes for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride?

The compound is synthesized via cyclization of 3-hydrazinopyrazin-2(1H)-one derivatives with carboxylic acids. A typical procedure involves reacting an acid (15 mmol) with carbonyldiimidazole (15 mmol) in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. The product is isolated via precipitation and recrystallization from DMFA/i-propanol .

Q. Which spectroscopic techniques are standard for structural confirmation?

1H NMR, IR spectroscopy, and elemental analysis are routinely used. For example, 1H NMR (DMSO-d6) resolves aromatic protons and substituents, while IR confirms functional groups like C=O and N-H. Elemental analysis validates purity .

Q. What solvents and reaction conditions are commonly employed in synthesis?

DMFA is a preferred solvent due to its high polarity and stability at elevated temperatures (e.g., 100°C). Reflux durations vary (e.g., 24 hours in ), and isolation often involves i-propanol for precipitation .

Q. What is the role of hydrochloride salt formation?

Hydrochloride salts enhance solubility and stability, critical for pharmacological testing. For example, trifluoromethyl-substituted derivatives are synthesized as hydrochlorides to improve bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for triazolo-pyrazine derivatives?

Key parameters include solvent selection (DMFA vs. AcOH), reaction time (1–24 hours), and stoichiometric ratios. achieved high yields using a 1.5:1 acid-to-hydrazine ratio and prolonged reflux . Contradictions in yields across studies may arise from variations in acid substituents or purification methods .

Q. How are computational methods integrated with experimental data to resolve structural ambiguities?

Molecular docking (e.g., targeting 14α-demethylase lanosterol, PDB:3LD6) and SwissADME predictions are used to correlate structure-activity relationships. For instance, lipophilicity (LogP) and solubility parameters guide derivative optimization .

Q. What strategies address discrepancies in reported biological activities?

Cross-referencing substituent effects is critical. For example, 3-(trifluoromethyl) groups ( ) enhance antifungal activity compared to methyl or aryl substituents. Assay conditions (e.g., enzyme concentration, incubation time) must also be standardized .

Q. How do reaction intermediates influence final product purity?

Intermediate 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol ( ) requires rigorous purification (e.g., chromatography) to avoid side products. Contaminants like unreacted hydrazines can skew pharmacological results .

Q. What advanced characterization techniques validate salt formation?

X-ray crystallography and mass spectrometry (MS) confirm salt stoichiometry. For example, HCl adducts show distinct Cl⁻ peaks in MS and crystallographic unit cell parameters .

Q. How are pharmacokinetic properties predicted for novel derivatives?

Tools like SwissADME analyze LogP, topological polar surface area (TPSA), and drug-likeness. Celecoxib is often a reference compound for comparing bioavailability .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting solubility data across studies?

Solubility varies with salt form (e.g., hydrochloride vs. free base) and pH. For instance, hydrochloride salts ( ) show higher aqueous solubility than neutral analogs. Measurements must specify solvent systems (e.g., PBS vs. DMSO) .

Q. Why do certain derivatives exhibit inconsistent enzyme inhibition?

Structural flexibility of the triazolo-pyrazine core may lead to variable binding modes. Molecular dynamics simulations can identify conformational stability in enzyme active sites .

Q. How to reconcile differences in synthetic yields for analogous compounds?

Substituent electronic effects (e.g., electron-withdrawing groups like CF3) may accelerate cyclization. Kinetic studies using in-situ NMR or HPLC monitoring can clarify reaction pathways .

Methodological Challenges

Q. What purification techniques are optimal for polar triazolo-pyrazines?

Reverse-phase HPLC or silica gel chromatography with polar eluents (e.g., MeOH/CH2Cl2) are effective. Recrystallization from DMFA/i-propanol mixtures () is also reliable .

Q. How to mitigate degradation during storage?

Lyophilization and storage under inert atmospheres (N2 or Ar) at -20°C prevent hydrolysis. Hydrochloride salts ( ) are generally more stable than free bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.